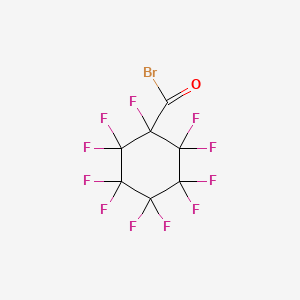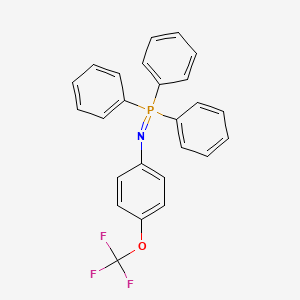
Perfluorocyclohexanecarbonyl bromide
Overview
Description
Perfluorocyclohexanecarbonyl bromide is a chemical compound with the molecular formula C7BrF11O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in organic synthesis and industrial applications due to its ability to introduce fluorine atoms into various molecules .
Preparation Methods
Perfluorocyclohexanecarbonyl bromide is typically synthesized by reacting perfluorocyclohexanecarbonyl chloride with lithium bromide. The reaction is carried out in anhydrous tetrahydrofuran, where the perfluorocyclohexanecarbonyl chloride is dissolved, and lithium bromide is gradually added . This method ensures high purity and yield of the desired product.
Chemical Reactions Analysis
Perfluorocyclohexanecarbonyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with alcohols and amines to introduce fluorine atoms or fluorinated groups into the molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability makes it a valuable reagent in various synthetic pathways.
Major Products: The primary products formed from these reactions are fluorinated organic compounds, which are useful in various industrial applications.
Scientific Research Applications
Perfluorocyclohexanecarbonyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which perfluorocyclohexanecarbonyl bromide exerts its effects involves the introduction of fluorine atoms into target molecules. This process often enhances the stability, lipophilicity, and bioavailability of the resulting compounds. The molecular targets and pathways involved include various organic substrates that undergo substitution reactions to incorporate the fluorine atoms .
Comparison with Similar Compounds
Perfluorocyclohexanecarbonyl bromide is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorooctyl bromide: Known for its oxygen-carrying capacity and use in medical applications.
Perfluorodecalin: Another perfluorocarbon with applications in oxygen transport and industrial processes.
These compounds share some properties with this compound but differ in their specific applications and molecular structures.
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJGMVADKNDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893376 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-76-6 | |
| Record name | Perfluorocyclohexanecarbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)

![3-[3-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B3041078.png)
![[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041079.png)
![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)
![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)

![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B3041089.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)
![7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3041092.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)
